molecular formula C18H20N2O2 B4088200 2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole

2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B4088200
M. Wt: 296.4 g/mol
InChI Key: KQJWQKYXWDGTAF-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxymethyl group and a phenoxypropyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxymethyl Group: The benzimidazole core can be alkylated using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Phenoxypropyl Group: The final step involves the nucleophilic substitution of the benzimidazole with 3-phenoxypropyl bromide or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxymethyl and phenoxypropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of benzimidazole derivatives with reduced side chains.

    Substitution: Formation of new benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and phenoxypropyl groups may enhance its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)-1H-benzimidazole
  • 1-(3-phenoxypropyl)-1H-benzimidazole
  • 2-(hydroxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Uniqueness

2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole is unique due to the presence of both methoxymethyl and phenoxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(methoxymethyl)-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-21-14-18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWQKYXWDGTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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